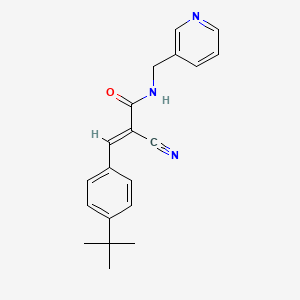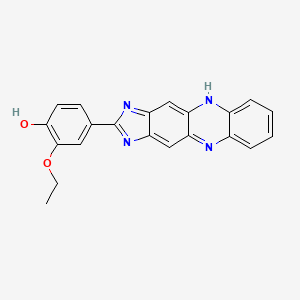
N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxybenzylidene group and an iodobenzoic acid hydrazide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antitumor effects .
相似化合物的比较
Similar Compounds
N’-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Exhibits similar fluorescence properties and is used in fluorescence microscopy.
N’-(4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide: Known for its structural and vibrational properties.
N’-(4-hydroxybenzylidene)-4-ferrocenylaniline: Used in the synthesis of liquid crystals and has unique electronic properties.
Uniqueness
N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, its combination of hydroxy and iodobenzoic acid hydrazide moieties contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
303065-85-2 |
|---|---|
分子式 |
C14H11IN2O2 |
分子量 |
366.15 g/mol |
IUPAC 名称 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |
InChI 键 |
OQYIZXRSEPZKIX-CXUHLZMHSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)I |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
![diisopropyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977125.png)


![9-Bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977151.png)

![Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11977161.png)
![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![Allyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977168.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11977174.png)
![(5Z)-3-(3-ethoxypropyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977178.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977196.png)
